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Compound of Interest

6-Bromo-5-methoxypyridin-2-
Compound Name:
amine

Cat. No.: B1354703

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a celebrated
pharmacophore, serving as the core of numerous therapeutic agents with activities ranging
from anti-cancer and anti-inflammatory to antimicrobial and anti-Alzheimer.[1][2] Within this
privileged class, 6-Bromo-5-methoxypyridin-2-amine (CAS No. 79491-43-3) emerges as a
particularly valuable and versatile building block.[3][4] Its strategic trifunctional arrangement—a
reactive bromine atom, a nucleophilic amine, and an electron-donating methoxy group—
provides a rich platform for synthetic diversification and the development of novel bioactive
molecules.[4]

This guide offers a comprehensive technical overview of 6-Bromo-5-methoxypyridin-2-
amine, moving beyond simple data recitation to explain the causality behind its reactivity and
application. We will explore its physicochemical properties, plausible synthetic routes, core
reactivity in cornerstone reactions, and detailed protocols for its use, providing researchers with
the field-proven insights necessary for its effective implementation in drug discovery and
development programs.[3][5][6]

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of
its successful application in synthesis and analysis. 6-Bromo-5-methoxypyridin-2-amine is
typically a greyish-brown to light yellow solid under standard conditions.[3] Key identifying and
physical properties are summarized below.
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Property Value Source(s)

CAS Number 79491-43-3 [3I[71[81[9]

Molecular Formula CeH7BrN20 [B1[718]1[10]

Molecular Weight 203.04 g/mol [B1141[7]
Greyish brown to light yellow

Appearance , [3]
solid

_ _ 108-110 °C (crystallized from

Melting Point 41071
hexane)

Boiling Point (Predicted) 307.5 £ 37.0 °C at 760 mmHg 41071

Density (Predicted) 1.6 +£0.1 g/cm3 [4107]

Flash Point (Predicted) 139.8 +26.5 °C [4107]

SMILES COC1=C(Br)N=C(N)C=C1 [4][10]
UNAKBWCLMAJBON-

InChlKey [7][10]

UHFFFAOYSA-N

Spectroscopic Insights

The *H NMR spectrum of 6-Bromo-5-methoxypyridin-2-amine provides distinct signals that

confirm its structure. The unique electronic environment created by the bromine, methoxy, and

amine groups influences the chemical shifts of the aromatic protons, which, along with the

characteristic signals for the methoxy and amino protons, allows for unambiguous identification.

[4] Infrared (IR) spectroscopy further corroborates the structure by revealing characteristic

absorption bands for N-H stretching (amino group), aromatic C-H stretching, and C=N

stretching within the pyridine ring.[4]

Synthesis Pathway: A Representative Protocol

While multiple synthetic routes can be envisioned, a common strategy for preparing substituted

aminopyridines involves the functionalization of a pre-existing pyridine core. The following

diagram and protocol illustrate a plausible and logical pathway for the synthesis of 6-Bromo-5-

methoxypyridin-2-amine, based on analogous chemical transformations.[11][12][13]
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Plausible Synthetic Route

(Z-Amino-5-hydroxypyridine)

Step 1: Methylation
Reggents: CHsl, Base (e.g., NaH)
Solvent: THF/DMF

v
(2—Amino—5—methoxypyridine)

Step 2: Bromination
Reagént: N-Bromosuccinimide (NBS)
Holvent: Acetonitrile or DMF

4
G-Bromo-5-methoxypyridin-2-amine)

Click to download full resolution via product page

Plausible synthesis workflow for 6-Bromo-5-methoxypyridin-2-amine.

Step-by-Step Experimental Protocol (lllustrative)

Expertise & Causality: This two-step approach is logical because it first installs the methoxy
group, which is an ortho-, para-director, and then performs an electrophilic aromatic substitution
(bromination). The pre-existing amino and the newly installed methoxy group will activate the
ring and direct the incoming electrophile (Br* from NBS) to the C6 position, which is sterically
accessible and electronically favorable.

Step 1: Methylation of 2-Amino-5-hydroxypyridine
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Inert Atmosphere: To an oven-dried, three-neck round-bottom flask equipped with a magnetic
stirrer, thermometer, and nitrogen inlet, add 2-amino-5-hydroxypyridine (1.0 eq).

Solvent & Base: Add anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF) to
dissolve the starting material. Cool the solution to 0 °C in an ice bath.

Deprotonation: Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-
wise, ensuring the internal temperature does not exceed 5 °C. The evolution of hydrogen
gas should be observed. Stir for 30 minutes at 0 °C after the addition is complete.

Alkylation: Add methyl iodide (CHsl, 1.2 eq) dropwise via syringe.

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor
progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, carefully quench the reaction by slowly adding saturated
agueous ammonium chloride (NHa4Cl). Extract the product with ethyl acetate (3x).

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure. Purify the crude 2-amino-5-
methoxypyridine via flash column chromatography.

Step 2: Regioselective Bromination

Dissolution: In a separate flask, dissolve the purified 2-amino-5-methoxypyridine (1.0 eq)
from Step 1 in acetonitrile.

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise at room
temperature. The reaction may be slightly exothermic.

Reaction: Stir the mixture at room temperature for 2-4 hours. Monitor the consumption of the
starting material by TLC.

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.
Add water to the residue and extract the product with ethyl acetate or dichloromethane (3x).
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 Purification: Combine the organic layers, wash with saturated aqueous sodium thiosulfate to
remove any remaining bromine, followed by brine. Dry over Na=SOa, filter, and concentrate.
The resulting solid, 6-Bromo-5-methoxypyridin-2-amine, can be further purified by
recrystallization from a suitable solvent system like hexane/ethyl acetate to achieve high
purity (=95%).[3][4][7]

Reactivity and Key Transformations in Drug
Discovery

The synthetic utility of 6-Bromo-5-methoxypyridin-2-amine is anchored in the distinct
reactivity of its three functional groups. The bromine atom is the primary handle for carbon-
carbon and carbon-nitrogen bond formation via palladium-catalyzed cross-coupling reactions,
which are foundational methods in modern drug synthesis.[4][14]

Suzuki Coupling

GS-Bromo-5-methoxypyridin-2-amin(-9»

f-c Bond Formation QN Bond Formation nnulation via Amine

Buchwald-Hartwig Amination terocycle Formation
[CG-AryI/AIkyI Derivative) C6-Amino Derivative (Fused Imidazopyridine)
RIR2NH
a-Haloketone
Heat

R-B(OH):2
Pd Catalyst (e.g., Pd(PPhs)a)
Base (e.g., K2COs)

Pd Catalyst (e.g., Pd2(dba)s)
Ligand (e.g., XPhos)
Base (e.g., NaOtBu)

Click to download full resolution via product page

Key synthetic transformations of 6-Bromo-5-methoxypyridin-2-amine.
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A. Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust method for forming C-C bonds. The C-Br bond at the
6-position of the pyridine ring is highly susceptible to oxidative addition by a Palladium(0)
catalyst, making this compound an excellent substrate for coupling with a wide variety of aryl,
heteroaryl, or alkyl boronic acids and esters.[14][15] This reaction is instrumental for scaffold
elaboration, enabling the exploration of structure-activity relationships (SAR) by introducing
diverse substituents.[16][17]

Detailed Protocol: Suzuki-Miyaura Coupling with Phenylboronic Acid

Vessel Preparation: In an oven-dried Schlenk tube, add 6-Bromo-5-methoxypyridin-2-
amine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (K2COs, 2.5 eq).

» Catalyst Addition: Add the palladium catalyst, for example,
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPhs)4] (0.05 eq).

 Inerting: Seal the tube with a rubber septum, and cycle between vacuum and argon or
nitrogen three times to ensure an inert atmosphere.

» Solvent Addition: Add a degassed solvent mixture, typically dioxane/water (4:1), via syringe.

o Reaction: Place the sealed tube in a preheated oil bath at 90-100 °C and stir vigorously for
8-12 hours.

e Monitoring & Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the
mixture to room temperature, dilute with ethyl acetate, and wash with water and then brine.

 Purification: Dry the organic layer over anhydrous Na2SOa, filter, and concentrate. Purify the
crude product by flash column chromatography on silica gel to yield the 5-methoxy-6-
phenylpyridin-2-amine.

B. Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is the premier method for forming C-N bonds, a critical
transformation in the synthesis of pharmaceuticals.[18][19] The reactivity of the C-Br bond in 6-
Bromo-5-methoxypyridin-2-amine is significantly higher than a corresponding C-Cl bond,
allowing for amination under milder conditions with lower catalyst loadings.[14] This reaction
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allows for the introduction of primary or secondary amines at the C6 position, creating novel
aminopyridine derivatives for biological screening.[20]

Detailed Protocol: Buchwald-Hartwig Amination with Morpholine

Vessel Preparation: To an oven-dried Schlenk tube under an inert atmosphere (argon or
nitrogen), add 6-Bromo-5-methoxypyridin-2-amine (1.0 eq), the palladium precatalyst
(e.g., Pdz(dba)s, 0.02 eq), and a suitable phosphine ligand (e.g., XPhos, 0.05 eq).

Base Addition: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu,
1.4 eq).

Solvent & Reagents: Add anhydrous, degassed toluene or dioxane, followed by morpholine
(1.2 eq) via syringe.

Reaction: Seal the tube and heat the mixture in an oil bath at 100-110 °C for 12-24 hours.

Monitoring & Work-up: After cooling to room temperature, dilute the reaction mixture with
ethyl acetate and filter through a pad of Celite to remove palladium residues.

Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous
Na=S0a4, and concentrate under reduced pressure. Purify the resulting crude product by flash
column chromatography to isolate 5-methoxy-6-morpholinopyridin-2-amine.

Applications in Research and Development

6-Bromo-5-methoxypyridin-2-amine is not merely a synthetic curiosity; it is a validated

intermediate in the synthesis of high-value compounds across multiple sectors.

o Pharmaceutical Development: It is a key building block for synthesizing compounds targeting

neurological disorders.[3] Its derivatives have been investigated as potential anti-
inflammatory and anti-cancer agents, leveraging the 2-aminopyridine core's ability to interact
with various biological targets like kinases.[3][21]

e Agrochemical Chemistry: The compound serves as an intermediate in the formulation of

advanced herbicides and fungicides, where the pyridine scaffold is a common feature.[3]
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o Biochemical Research: Researchers utilize this molecule to synthesize specific enzyme
inhibitors and molecular probes to explore biological pathways and mechanisms of action.[3]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 6-Bromo-5-methoxypyridin-2-amine is
paramount for ensuring personnel safety.
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- d Cat Precautionary Measures and
azard Categor
gory Recommendations

Causes skin irritation. Causes serious eye
Health Hazards o ] o
irritation. May cause respiratory irritation.[22][23]

Wear protective gloves (nitrile or neoprene),
Personal Protective Equipment (PPE) safety glasses with side shields or goggles, and

a lab coat.

Handle in a well-ventilated area, preferably
within a chemical fume hood, to avoid inhalation

Handling of dust.[7][23] Avoid contact with skin, eyes, and
clothing.[7] Wash hands thoroughly after
handling.[24]

Store in a tightly closed container in a cool, dry,

and well-ventilated place.[7][23] Recommended
Storage storage temperature is 0-8 °C.[8] Keep away

from incompatible materials such as strong

acids, bases, and oxidizing agents.

Eyes: Immediately rinse with plenty of water for
at least 15 minutes. Seek medical attention if
irritation persists.[23][24] Skin: Wash off
_ . immediately with plenty of soap and water.

First Aid ) ) )
Remove contaminated clothing.[24] Inhalation:
Move person to fresh air. If breathing is difficult,
give oxygen. Seek medical attention if

symptoms persist.[23][24]

Dispose of contents/container to an approved
Disposal waste disposal plant in accordance with local,

state, and federal regulations.[23][24]

Conclusion

6-Bromo-5-methoxypyridin-2-amine is a high-value, strategically functionalized building block
for chemical synthesis. Its predictable reactivity, particularly in robust and scalable palladium-
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catalyzed cross-coupling reactions, makes it an indispensable tool for researchers in drug
discovery and materials science. By understanding its properties, synthesis, and reactivity as
detailed in this guide, scientists can confidently and efficiently leverage this versatile
intermediate to construct novel and complex molecular architectures, accelerating the
development of next-generation therapeutics and functional materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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